molecular formula C18H13N3O3S B12112935 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

Cat. No.: B12112935
M. Wt: 351.4 g/mol
InChI Key: OADDIYIXZWZNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (hereafter referred to as the target compound) is a pyrimido[5,4-b]indole derivative featuring a thioether-linked acetic acid moiety at position 2 of the heterocyclic core. Its structure comprises:

  • A pyrimidine ring fused to an indole scaffold, creating a planar, aromatic system.
  • A phenyl group at position 3 and a keto group at position 4, contributing to electronic and steric properties.

This compound has been studied extensively as a precursor or intermediate in the synthesis of Toll-like receptor 4 (TLR4) ligands, with modifications to its side chains or core structure significantly impacting biological activity .

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H13N3O3S/c22-14(23)10-25-18-20-15-12-8-4-5-9-13(12)19-16(15)17(24)21(18)11-6-2-1-3-7-11/h1-9,19H,10H2,(H,22,23)

InChI Key

OADDIYIXZWZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

Preliminary studies suggest that 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid exhibits significant pharmacological properties:

  • Antitumor Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The interaction with cellular pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Studies have shown that this compound may modulate cytokine production, influencing immune responses. It has been observed to affect the release of interleukin-6 (IL-6) and other pro-inflammatory cytokines in immune cells.

Antimicrobial Activity

Compounds related to 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid have demonstrated promising antimicrobial effects against various pathogens. For instance:

PathogenActivity Observed
Staphylococcus aureusSignificant inhibition observed
Escherichia coliModerate activity reported
Candida albicansNotable antifungal properties

These findings indicate its potential use in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound helps in optimizing its pharmacological properties. Variations in substituents on the pyrimidoindole scaffold can significantly influence biological activity. For example, modifications to the thio group or the acetic acid moiety may enhance binding affinity to specific biological targets or improve solubility and bioavailability.

Case Studies and Findings

Several studies have explored the applications and effectiveness of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit tumor cell proliferation in vitro and induce apoptosis through caspase activation pathways.
  • Inflammation Modulation : Research indicated that this compound could reduce inflammatory markers in murine models of arthritis, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Computational studies suggest that the compound primarily binds to MD-2 in the TLR4/MD-2 complex, stimulating innate immune cells with minimal toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is part of a broader family of pyrimido[5,4-b]indole derivatives. Key structural analogs and their distinguishing features are summarized below:

Core Modifications

Compound Name Structural Variation Key Properties Reference
2-((4-Oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (19c) Hexahydro modification (saturated pyrimidoindole core) Reduced aromaticity improves solubility; weaker TLR4 binding due to loss of planarity.
2-((3-(Naphthalen-2-yl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (7c) Naphthyl group at position 3 Enhanced lipophilicity and TLR4 activation (2.5-fold vs. phenyl analog) due to extended π-system.

Side-Chain Modifications

Compound Name Structural Variation Key Properties Reference
N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1) Thioacetic acid → thioacetamide Improved cell permeability (logP +1.2) but reduced TLR4 potency (IC50 = 1.8 μM vs. 0.9 μM for acid).
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (11) Cyclopentylamide substituent Higher selectivity for TLR4 over TLR2 (10:1) compared to cyclohexyl analogs.
8-(Furan-2-yl)-substituted analog (2B182C) Furan substitution at position 8 5-fold higher potency in human TLR4-NF-κB activation vs. parent compound.

Functional Group Replacements

Compound Name Structural Variation Key Properties Reference
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (2) Thioether → sulfone Reduced metabolic stability (t1/2 = 2.1 h vs. 4.8 h for thioether) but stronger hydrogen bonding.
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)oxy)acetamide (9) Thioether → ether 10-fold lower TLR4 activation due to weaker electron-withdrawing effects.

Alkylation and Prodrug Derivatives

Compound Name Structural Variation Key Properties Reference
tert-Butyl 2-((5-dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate (46c) tert-Butyl ester prodrug Enhanced oral bioavailability (F = 65% vs. 12% for free acid).
2-((4-Oxo-5-pentyl-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (47b) Pentyl chain at position 5 Increased membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ cm/s for unsubstituted analog).

Structure-Activity Relationship (SAR) Insights

  • Position 2 : The thioacetic acid group is critical for TLR4 binding. Replacement with sulfonyl or oxy groups diminishes activity .
  • Position 3 : Aromatic substituents (phenyl, naphthyl) enhance TLR4 affinity via hydrophobic interactions .
  • Position 5 : Alkylation (e.g., methyl, pentyl) improves metabolic stability and permeability .
  • Position 8 : Electron-rich heterocycles (e.g., furan) boost potency by engaging in π-π stacking with TLR4 residues .

Biological Activity

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound classified within the pyrimidoindole family. This compound is characterized by its unique fused ring structure and the presence of a thio group and an acetic acid moiety, suggesting significant biological activity and potential therapeutic applications.

The molecular formula of this compound is C18H13N3O3SC_{18}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 351.4 g/mol. Its structural features contribute to its reactivity and interactions within biological systems, making it a subject of interest in medicinal chemistry .

The biological activity of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is primarily attributed to its interactions with various molecular targets. Preliminary studies indicate that compounds with similar structures can modulate multiple biological pathways, including:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
  • Antimicrobial Properties : Similar pyrimidoindole derivatives have shown promising antibacterial and antifungal activities against various pathogens .

Biological Activity Findings

Recent research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of pyrimidine exhibit significant anti-inflammatory properties by suppressing COX activity. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs .
  • Antimicrobial Activity : Various studies have reported that pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureBiological Activity
Thio groupEnhances interaction with biological targets
Acetic acid moietyContributes to solubility and bioavailability
Fused ring structureEssential for antimicrobial activity

Case Studies

  • In Vitro Studies : Research has shown that compounds with structural similarities to 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid exhibit significant inhibition against S. aureus, with minimal inhibitory concentration (MIC) values reported around 66 µM .
  • Anti-inflammatory Assays : In models of inflammation induced by carrageenan, certain derivatives demonstrated substantial reductions in paw edema, indicating potential therapeutic applications for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.